8-(2,6-difluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with fused imidazolidine-2,4-dione and piperidine rings. The substituents at the 3- and 8-positions—specifically the 4-methylbenzyl group and 2,6-difluorobenzoyl moiety—dictate its physicochemical and pharmacological properties.
Properties
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-14-5-7-15(8-6-14)13-27-20(29)22(25-21(27)30)9-11-26(12-10-22)19(28)18-16(23)3-2-4-17(18)24/h2-8H,9-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFCUCFBUFYAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=C(C=CC=C4F)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Key Structural Modifications and Physicochemical Properties
*Exact data for the target compound are unavailable in the provided evidence.
Key Observations :
- Aromatic Substituent Effects : The 2,6-difluorobenzoyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the 3,4-dimethoxybenzoyl derivative . Fluorine atoms may also improve binding affinity to enzymatic targets via halogen bonding .
- PHD3) compared to smaller substituents like H or 4-fluorophenylmethyl .
Table 2: Comparative Pharmacological Profiles
Key Findings :
- However, fluorine’s weaker Lewis basicity compared to pyridine could reduce potency .
- Therapeutic Specificity: Unlike WASp-targeting SMC #13, the target compound’s 4-methylphenylmethyl group may direct activity toward non-hematopoietic targets, such as hypoxia-related pathways .
Physicochemical and Pharmacokinetic Considerations
- Hydrogen Bonding : The imidazolidine-2,4-dione core provides hydrogen bond acceptors (PSA ~73.5 Ų in ), critical for target engagement but possibly limiting oral bioavailability.
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